4-tert-Butylacetophenone is an impurity arising in the synthesis of Ebastine.
4'-tert-Butylacetophenone
CAS No.: 943-27-1
Cat. No.: VC21343462
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 943-27-1 |
---|---|
Molecular Formula | C12H16O |
Molecular Weight | 176.25 g/mol |
IUPAC Name | 1-(4-tert-butylphenyl)ethanone |
Standard InChI | InChI=1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3 |
Standard InChI Key | UYFJYGWNYQCHOB-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)C(C)(C)C |
Appearance | Clear Colorless Oil |
Chemical Structure and Properties
Chemical Identifiers
4'-tert-Butylacetophenone can be identified through various systematic naming conventions and chemical identifiers. The table below presents the key identifiers for this compound:
Identifier | Value |
---|---|
CAS Number | 943-27-1 |
Molecular Formula | C12H16O |
Molecular Weight | 176.259 g/mol |
MDL Number | MFCD00017256 |
InChI Key | UYFJYGWNYQCHOB-UHFFFAOYSA-N |
IUPAC Name | 1-(4-tert-butylphenyl)ethanone |
SMILES | CC(=O)C1=CC=C(C=C1)C(C)(C)C |
The compound is also known by several synonyms including 4-TERT-BUTYLACETOPHENONE, NSC 826, PHENOMUSCOL, p-t-butylacetophenone, 1-(4-tert-butylphenyl)ethan-1-one, and Ebastine Impurity B, among others .
Physical Properties
As a chemical entity, 4'-tert-Butylacetophenone displays distinct physical characteristics that influence its handling and applications. The compound exists as a clear colorless liquid at room temperature with the following physical properties:
Property | Value |
---|---|
Physical Form | Clear colorless liquid |
Melting Point | 17-18°C (dimorphic) |
Boiling Point | 107-108°C (5 mmHg) |
Density | 0.964 g/mL at 25°C |
Flash Point | >100°C (212°F) |
Refractive Index | 1.52 |
A notable characteristic of 4'-tert-Butylacetophenone is its dimorphic melting point, indicating that it can exist in two distinct crystalline forms while maintaining the same melting point range .
Solubility Profile
The solubility characteristics of 4'-tert-Butylacetophenone are crucial for its applications in various research and synthesis protocols. The compound demonstrates selective solubility in different solvents as outlined below:
Solvent | Solubility |
---|---|
Water | Insoluble |
Alcohol | Soluble |
Chloroform | Slightly soluble |
Ethyl Acetate | Slightly soluble |
Methanol | Slightly soluble |
DMSO | 100 mg/mL (567.38 mM; requires ultrasonic) |
For research applications, particularly in biological studies, various solvent combinations can be employed to enhance solubility. In vitro studies typically utilize DMSO as the primary solvent, while in vivo applications may employ mixtures such as:
-
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline (achieving ≥ 2.5 mg/mL as a clear solution)
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10% DMSO + 90% (20% SBE-β-CD in saline) (achieving ≥ 2.5 mg/mL as a clear solution)
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10% DMSO + 90% corn oil (achieving ≥ 2.5 mg/mL as a suspended solution)
Synthesis Methods
Hydration of Terminal Alkynes
One established method for synthesizing 4'-tert-Butylacetophenone involves the hydration of terminal alkynes. This approach offers high yield and purity while maintaining relatively mild reaction conditions. The general procedure described in scientific literature involves:
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Charging a Schlenk tube with phenylacetylene (0.5 mmol, 51 mg), methanol (0.625 mL), and catalyst (10 μmol, 2.0%)
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Adding H2SO4 (10 μmol, 2.0%) dissolved in H2O (2.2 mmol, 0.04 mL)
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Heating the mixture to 80°C for 20 hours in a closed tube with magnetic stirring
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Monitoring reaction progress using TLC and GC-MS
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Post-reaction processing including cooling, extraction with CH2Cl2, washing, drying, and concentration under reduced pressure
This synthesis method typically yields 4'-tert-Butylacetophenone with approximately 98% purity, making it suitable for research applications requiring high-quality reagents .
Applications
Pharmaceutical Applications
4'-tert-Butylacetophenone serves as an important intermediate in pharmaceutical synthesis, with several documented applications:
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Synthesis of 2-pyridone derivatives: The compound is frequently employed in creating these derivatives, which have significant pharmacological importance in drug development .
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Impurity in Ebastine synthesis: It appears as a specific impurity (designated as Impurity B) in the synthesis of Ebastine (E320000), an antihistamine medication used in allergy treatment .
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Biochemical reagent: It functions as a biological material for life science research, particularly in areas requiring specific chemical modifications to study biological systems .
Chemical Research Applications
Beyond pharmaceutical synthesis, 4'-tert-Butylacetophenone demonstrates utility in broader chemical research contexts:
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Fluorescence studies: Derivatives synthesized using 4'-tert-Butylacetophenone have been evaluated for their fluorescence spectra, contributing to spectroscopic research developments .
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Building block chemistry: As a para-substituted acetophenone, it serves as a versatile building block for constructing more complex molecular structures in organic synthesis .
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Reaction methodology development: The compound is utilized in testing and developing new synthetic methodologies, particularly those involving selective functionalization of aromatic rings.
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